1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16774666
InChI: InChI=1S/C7H8BrNO/c1-5(10)7-3-6(8)4-9(7)2/h3-4H,1-2H3
SMILES:
Molecular Formula: C7H8BrNO
Molecular Weight: 202.05 g/mol

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one

CAS No.:

Cat. No.: VC16774666

Molecular Formula: C7H8BrNO

Molecular Weight: 202.05 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one -

Specification

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
IUPAC Name 1-(4-bromo-1-methylpyrrol-2-yl)ethanone
Standard InChI InChI=1S/C7H8BrNO/c1-5(10)7-3-6(8)4-9(7)2/h3-4H,1-2H3
Standard InChI Key KHADFIPNBYXHRK-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CN1C)Br

Introduction

Synthesis and Reaction Pathways

Friedel-Crafts Acylation of 4-Bromo-1-methylpyrrole

A plausible route involves acylating 4-bromo-1-methylpyrrole using acetyl chloride or acetic anhydride in the presence of a Lewis acid (e.g., AlCl₃):

4-Bromo-1-methylpyrrole+AcClAlCl31-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one+HCl\text{4-Bromo-1-methylpyrrole} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \text{1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one} + \text{HCl}

This method aligns with protocols for synthesizing 1-(4-(1-methyl-1H-pyrrol-2-yl)phenyl)ethan-1-one, where N-methylpyrrole undergoes electrophilic substitution with acylating agents .

Transition Metal-Catalyzed Cross-Coupling

Physicochemical Properties

Reactivity and Stability

  • Electrophilic Substitution: The acetyl group deactivates the pyrrole ring, directing further substitution to the 5-position.

  • Nucleophilic Aromatic Substitution: Bromine at the 4-position can be replaced by amines or alkoxides under harsh conditions (e.g., CuI catalysis) .

  • Photochemical Reactivity: Analogous compounds undergo disproportionation under visible light, forming dimeric or polymeric structures .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s bromine and acetyl groups serve as handles for synthesizing kinase inhibitors and antiviral agents. For instance, coupling with arylboronic acids yields biaryl structures common in drug candidates .

Material Science

Its electron-deficient pyrrole core facilitates the synthesis of conductive polymers. Photopolymerization under blue LEDs (450 nm) produces thin films with tunable optoelectronic properties .

Future Directions and Research Gaps

  • Mechanistic Studies: Elucidate the role of fluoride in cross-coupling reactions involving brominated pyrroles .

  • Green Chemistry: Develop solvent-free or photocatalytic syntheses to enhance sustainability .

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